![molecular formula C13H16FN3O2 B1520705 tert-Butyl ((5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate CAS No. 1228666-42-9](/img/structure/B1520705.png)
tert-Butyl ((5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate
Overview
Description
“tert-Butyl ((5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate” is a research chemical . It is used as a reagent in the synthetic preparation of tricyclic heterocycles and their kinase inhibitory activity .
Molecular Structure Analysis
The molecular formula of this compound is C13H16FN3O2 . The SMILES string is CC©©OC(=O)NCc1c(F)cnc2[nH]ccc12 . This provides a textual representation of the compound’s structure.Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 265.28 . The InChI string is 1S/C13H16FN3O2/c1-13(2,3)19-12(18)17-6-9-8-4-5-15-11(8)16-7-10(9)14/h4-5,7H,6H2,1-3H3,(H,15,16)(H,17,18) , which provides a standard way to encode the compound’s structure into a textual identifier.Scientific Research Applications
Drug Discovery and Development
This compound serves as a fluorinated building block in medicinal chemistry. The presence of a fluorine atom can greatly influence the biological activity of pharmaceuticals, affecting their metabolic stability, lipophilicity, and bioavailability . It’s often used in the early stages of drug discovery to synthesize novel compounds with potential therapeutic effects.
Kinase Inhibition
It has applications in the development of kinase inhibitors, which are crucial in treating various diseases, including cancer and autoimmune disorders. Kinase inhibitors work by blocking specific enzymes that contribute to the progression of these diseases .
Enzyme Inhibition Studies
The compound’s ability to interact with enzymes makes it valuable for studying enzyme inhibition. This is particularly relevant in the context of designing drugs that target specific enzymes involved in disease pathways .
Antibacterial Agents
Research into antibacterial agents can utilize this compound as an intermediate. For example, it has been used in the synthesis of ceftolozane , an antibacterial agent particularly effective against resistant bacterial strains .
Chemical Synthesis of Heterocyclic Compounds
Heterocyclic compounds are a mainstay in chemical synthesis for pharmaceuticals. This tert-butyl carbamate can be used to create diverse heterocyclic structures that are central to many drugs’ chemical frameworks .
Protein Interaction Studies
The compound can be used to study protein interactions, especially where fluorine’s unique properties as a bioisostere are beneficial. This includes investigating the binding efficiency and specificity of potential drug candidates .
Optimization of Pharmacokinetic Properties
In drug design, modifying a compound’s structure to include fluorine can optimize its pharmacokinetic properties. This includes improving the absorption, distribution, metabolism, and excretion (ADME) profiles of new drug candidates .
Lead Compound Development
As a building block, this compound is instrumental in lead compound development, where it can be used to generate a variety of derivatives for screening against a range of biological targets .
Mechanism of Action
The presence of a fluorine atom in the compound could enhance its ability to form stable bonds with its targets, potentially increasing its potency. Fluorine is often included in drug molecules for this reason .
The compound also contains a carbamate group. Carbamates are known to have diverse biological activities. For example, they can inhibit enzymes such as acetylcholinesterase, which is targeted in the treatment of Alzheimer’s disease .
The compound’s pharmacokinetics, which include its absorption, distribution, metabolism, and excretion (ADME) properties, would depend on various factors. These could include its size, polarity, and the presence of functional groups that can be metabolized by enzymes in the body .
The compound’s stability and efficacy could be influenced by various environmental factors. For example, pH levels could affect the compound’s ionization state and therefore its ability to cross cell membranes. Temperature could influence the compound’s stability, and the presence of other substances could lead to interactions affecting the compound’s activity .
properties
IUPAC Name |
tert-butyl N-[(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O2/c1-13(2,3)19-12(18)17-6-9-8-4-5-15-11(8)16-7-10(9)14/h4-5,7H,6H2,1-3H3,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNJJLYIJFAGBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C2C=CNC2=NC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678438 | |
Record name | tert-Butyl [(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate | |
CAS RN |
1228666-42-9 | |
Record name | 1,1-Dimethylethyl N-[(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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